1-(2-Ethylbiphenyl-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylbiphenyl-3-yl)propan-1-one is a chemical compound with the molecular formula C17H18O and a molecular weight of 238.324 daltons . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a biphenyl group substituted with an ethyl group and a propanone moiety.
Preparation Methods
The synthesis of 1-(2-Ethylbiphenyl-3-yl)propan-1-one typically involves the reaction of 2-ethylbiphenyl with propanone under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Ethylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Ethylbiphenyl-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-(2-Ethylbiphenyl-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Methylbiphenyl-3-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Phenylbiphenyl-3-yl)propan-1-one: Contains a phenyl group instead of an ethyl group.
1-(2-Isopropylbiphenyl-3-yl)propan-1-one: Features an isopropyl group instead of an ethyl group.
Properties
CAS No. |
5410-13-9 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(2-ethyl-3-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-3-14-15(13-9-6-5-7-10-13)11-8-12-16(14)17(18)4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VDGRKNQCFIEKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.